

# Vatalanib structural analogs 1 2 3 benzotriazines comparative activity

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## Compound Focus: Vatalanib Succinate

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## Comparative Activity of 1,2,3-Benzotriazine Vatalanib Analogs

The table below summarizes the design and antiproliferative activity of key 1,2,3-benzotriazine compounds from one research effort. The activity is measured by the **GI50**, which is the concentration required to inhibit 50% of cell growth [1].

**Table: Design and Antiproliferative Activity of Novel 1,2,3-Benzotriazines [1]**

Compound	R1 (C7 Position)	R2 (C6 Position)	R3 (C4 Anilino Group)	GI50 ( $\mu\text{M}$ ) in MVECs
8a	H	H	4-Cl	>80
8b	CH <sub>3</sub> CH <sub>2</sub> O	CH <sub>3</sub> O	4-Cl	26.54 $\pm$ 1.43
8j	Cl(CH <sub>2</sub> ) <sub>3</sub> O	CH <sub>3</sub> O	4-Cl	18.59 $\pm$ 1.31
8i	Cl(CH <sub>2</sub> ) <sub>3</sub> O	CH <sub>3</sub> O	3,4-di-Cl	11.02 $\pm$ 0.49
8m	Cl(CH <sub>2</sub> ) <sub>3</sub> O	CH <sub>3</sub> O	3-Cl, 4-F	7.98 $\pm$ 0.35

Compound	R1 (C7 Position)	R2 (C6 Position)	R3 (C4 Anilino Group)	GI50 ( $\mu\text{M}$ ) in MVECs
8r	Cl(CH <sub>2</sub> ) <sub>3</sub> O	CH <sub>3</sub> O	H	>80
Vatalanib (PTK787)				38.15 $\pm$ 2.07

### Key Structure-Activity Relationship (SAR) Findings [1]:

- **Critical Substituents:** The presence of both a methoxy group at the C6 position (**R2**) and an alkoxy group at the C7 position (**R1**) is crucial for activity. Compound **8a**, which lacks these groups, was inactive (GI50 >80  $\mu\text{M}$ ).
- **Optimal Chain Length:** A **3-chloropropoxy group** at R1 (as in compounds **8h-r**) confers higher potency than shorter (ethoxy, **8b**) or longer (pentyloxy, **8e**) chains.
- **Anilino Group Substitution:** A disubstituted anilino group at R3, particularly with halogens at the 3- and 4-positions, yields the most potent compounds. The most effective combination was a **3-chloro, 4-fluoro** substitution (**8m**).
- **Potency vs. Vatalanib:** Several designed compounds, particularly **8i** and **8m**, demonstrated significantly greater potency (lower GI50) than Vatalanib in inhibiting Microvascular Endothelial Cell (MVEC) growth [1].

The most promising compound, **8m**, was further evaluated in various cancer cell lines. The study found it to be **4- to 10-fold more potent than Vatalanib** in inhibiting the growth of T47D breast cancer cells, DU145 and PC-3 prostate cancer cells, LL/2 murine Lewis lung cancer cells, and B16F0 melanoma cells [1].

## Detailed Experimental Protocol

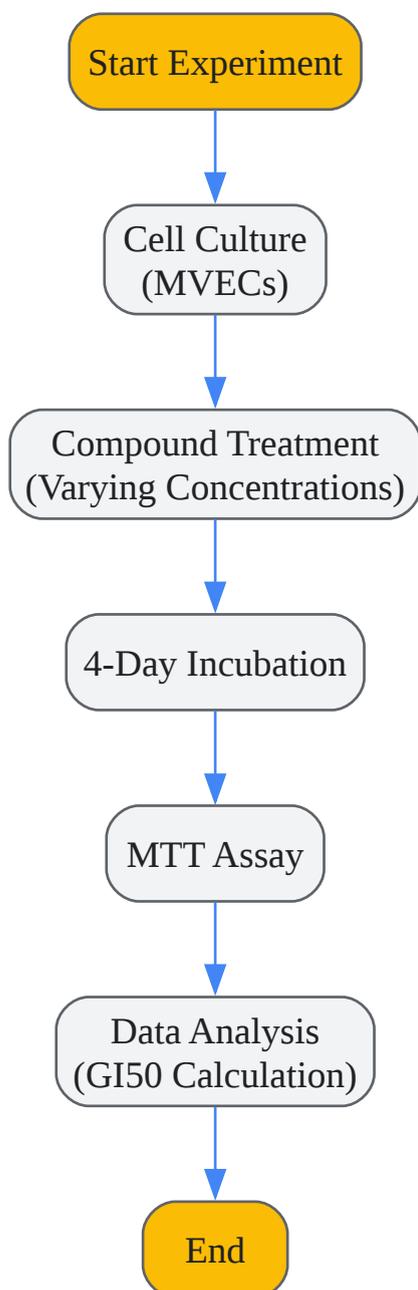
The biological data in the table above was generated using the following standardized methodology, which you can use to contextualize the results [1].

- **1. Cell Culture:** Microvascular Endothelial Cells (MVECs) are cultured under standard conditions.
- **2. Compound Treatment:** Cells are treated with various concentrations of the test compounds.
- **3. Incubation:** The cells are incubated with the compounds for a period of 4 days.
- **4. MTT Assay:** Cell viability and proliferation are measured using the **3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay**. This colorimetric assay measures the activity of

mitochondrial enzymes in living cells; the resulting color intensity is proportional to the number of viable cells.

- **5. Data Analysis:** The GI50 value is calculated from the dose-response curve as the concentration that causes a 50% reduction in cell growth compared to untreated control cells.

This experimental workflow is summarized in the following diagram:

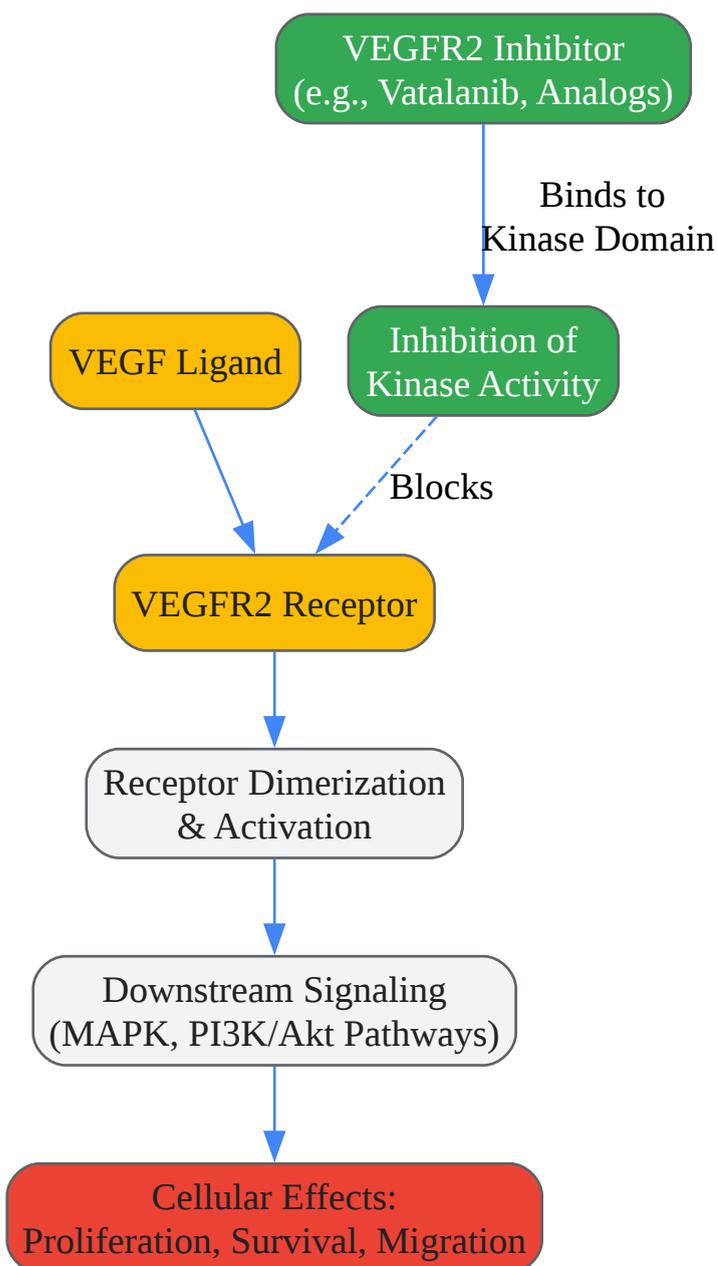


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## The Role of VEGFR2 Inhibition

The design of these 1,2,3-benzotriazine analogs is based on targeting the **Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)**, a primary driver of tumor angiogenesis [2] [3]. Inhibiting this receptor disrupts the blood supply to tumors, thereby inhibiting their growth.

The diagram below illustrates the simplified VEGFR2 signaling pathway that these inhibitors target, and how their binding disrupts downstream signaling crucial for tumor growth [2] [4] [3].



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## Future Research Directions

While the data for 1,2,3-benzotriazines is promising, other molecular frameworks are also being explored as VEGFR2 inhibitors. Recent research indicates strong interest in:

- **Thiosemicarbazone-containing Quinazolines:** A 2025 study identified a compound (TSC10) with potent VEGFR2 inhibitory activity ( $IC_{50} = 119$  nM) and proven anti-angiogenic effects in more complex models [2].
- **Novel Quinoxaline Derivatives:** These compounds are being designed as VEGFR2 inhibitors that also modulate the PI3K/AKT/mTOR pathway, a key downstream signaling route [4].

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